molecular formula C7H12N2S B1334530 4,4,6-Trimethyl-4,5-dihydropyrimidine-2-thiol CAS No. 933-49-3

4,4,6-Trimethyl-4,5-dihydropyrimidine-2-thiol

Cat. No.: B1334530
CAS No.: 933-49-3
M. Wt: 156.25 g/mol
InChI Key: YIAPPMPDJXJYFU-UHFFFAOYSA-N
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Description

4,4,6-Trimethyl-4,5-dihydropyrimidine-2-thiol is a heterocyclic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a thiol group at the second position of the pyrimidine ring, which imparts unique chemical properties. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,6-Trimethyl-4,5-dihydropyrimidine-2-thiol can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-amino-3-hydroxypyridine with isothiocyanates in methanol under reflux conditions can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4,6-Trimethyl-4,5-dihydropyrimidine-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding thiols or sulfides.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4,4,6-Trimethyl-4,5-dihydropyrimidine-2-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4,6-Trimethyl-4,5-dihydropyrimidine-2-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dihydroxypyrimidine: Another pyrimidine derivative with hydroxyl groups at positions 4 and 6.

    4,4,6-Trimethyl-4,5-dihydropyrimidine-2-thione: A similar compound with a thione group instead of a thiol group.

Uniqueness

4,4,6-Trimethyl-4,5-dihydropyrimidine-2-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4,6,6-trimethyl-1,5-dihydropyrimidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S/c1-5-4-7(2,3)9-6(10)8-5/h4H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIAPPMPDJXJYFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=S)NC(C1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501229735
Record name 5,6-Dihydro-4,6,6-trimethyl-2(1H)-pyrimidinethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501229735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933-49-3
Record name 5,6-Dihydro-4,6,6-trimethyl-2(1H)-pyrimidinethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Dihydro-4,6,6-trimethyl-2(1H)-pyrimidinethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501229735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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